molecular formula C20H21NO5 B1532308 Fmoc-O-methyl-D-threonine CAS No. 1301706-86-4

Fmoc-O-methyl-D-threonine

Cat. No.: B1532308
CAS No.: 1301706-86-4
M. Wt: 355.4 g/mol
InChI Key: BOGQZFFOTLSMMA-KPZWWZAWSA-N
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Description

Fmoc-O-methyl-D-threonine: is a derivative of the amino acid threonine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .

Mechanism of Action

Target of Action

Fmoc-O-methyl-D-threonine, also known as Fmoc-D-Thr(Me)-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This compound interacts with its targets (the amine groups) by forming a carbamate . This carbamate is stable under the conditions typically used in peptide synthesis, protecting the amine group from unwanted reactions .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in protein production. By protecting the amine groups of amino acids, it allows for the controlled formation of peptide bonds, which are crucial for the creation of proteins .

Pharmacokinetics

Its stability under the conditions used in peptide synthesis and its ability to be removed by base make it a valuable tool in this context .

Result of Action

The primary result of the action of this compound is the protection of amine groups during peptide synthesis. This allows for the controlled formation of peptide bonds, facilitating the production of proteins . After the peptide synthesis is complete, the Fmoc group can be removed by base .

Action Environment

The efficacy and stability of this compound are influenced by the conditions under which peptide synthesis is carried out. For example, the Fmoc group is base-labile, meaning it can be removed by base . Therefore, the pH of the environment can affect its stability. Additionally, the compound is typically used in solution, so the choice of solvent can also impact its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-methyl-D-threonine typically involves the protection of the amino group of D-threonine with the Fmoc group. This can be achieved by reacting D-threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions, such as in the presence of sodium bicarbonate in aqueous dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which provides increased stability and lower formation of by-products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of solvents like N,N-dimethylformamide (DMF) and bases such as piperidine is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Fmoc-O-methyl-D-threonine primarily undergoes deprotection reactions to remove the Fmoc group. This is typically achieved using secondary amines like piperidine in DMF . The compound can also participate in peptide bond formation reactions during SPPS.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and the presence of the Fmoc protecting group, which provides stability and selectivity during peptide synthesis. Its methyl group offers different steric and electronic properties compared to other protecting groups, making it suitable for specific synthetic applications .

Properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGQZFFOTLSMMA-KPZWWZAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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